molecular formula C8H12N2S2 B14673751 2,2'-Bi-4H-1,3-thiazine, 5,5',6,6'-tetrahydro- CAS No. 41601-89-2

2,2'-Bi-4H-1,3-thiazine, 5,5',6,6'-tetrahydro-

Cat. No.: B14673751
CAS No.: 41601-89-2
M. Wt: 200.3 g/mol
InChI Key: UDJFWQITHYLDGU-UHFFFAOYSA-N
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Description

2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- typically involves the reaction of appropriate thiazine precursors under controlled conditions. One common method involves the reaction of 5,5’,6,6’-tetrahydro-2,2’-bi-4H-1,3-thiazine with copper chloride (CuCl2) in a 95% ethanolic solution. The reaction is carried out in a 1:1.1 molar ratio, resulting in the formation of monomeric and dimeric crystals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring.

Mechanism of Action

The mechanism of action of 2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- is unique due to its specific arrangement of nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

41601-89-2

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(5,6-dihydro-4H-1,3-thiazin-2-yl)-5,6-dihydro-4H-1,3-thiazine

InChI

InChI=1S/C8H12N2S2/c1-3-9-7(11-5-1)8-10-4-2-6-12-8/h1-6H2

InChI Key

UDJFWQITHYLDGU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)C2=NCCCS2

Origin of Product

United States

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